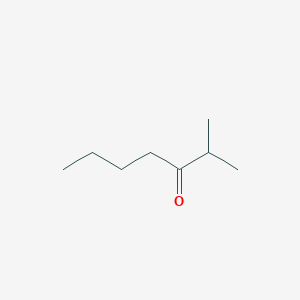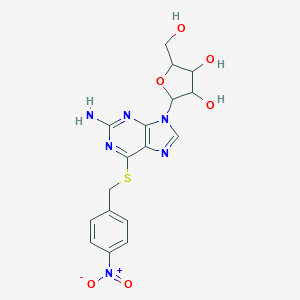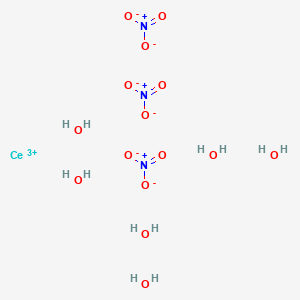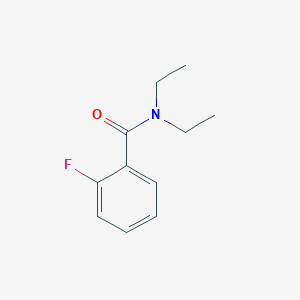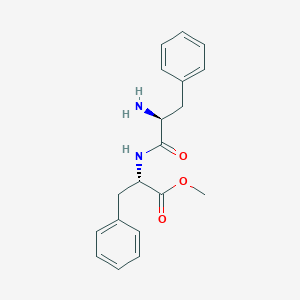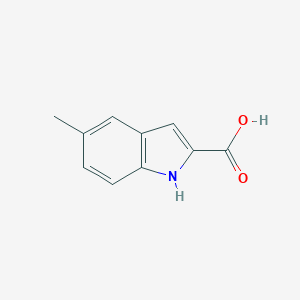
5-Methyl-1H-indol-2-carbonsäure
Übersicht
Beschreibung
5-Methyl-1H-indole-2-carboxylic acid, also known as 5-Me-Indole-2-carboxylic acid, is an important organic compound that is used in various scientific applications. It is a derivative of indole, which is a heterocyclic aromatic organic compound that is found in many natural products. 5-Me-Indole-2-carboxylic acid is a white solid that has a melting point of about 90-92°C and a boiling point of about 225-227°C. It has a molecular weight of 186.2 g/mol and a molecular formula of C10H8O2.
Wissenschaftliche Forschungsanwendungen
Synthese von Indolderivaten
Indole sind ein bedeutendes heterocyclisches System in Naturprodukten und Medikamenten . Die Anwendung von Indolderivaten als biologisch aktive Verbindungen zur Behandlung von Krebszellen, Mikroben und verschiedenen Arten von Erkrankungen im menschlichen Körper hat in den letzten Jahren zunehmend an Aufmerksamkeit gewonnen . Daher kann „5-Methyl-1H-indol-2-carbonsäure“ bei der Synthese verschiedener Indolderivate verwendet werden.
Biologisch aktive Verbindungen
Indolderivate besitzen verschiedene biologische Aktivitäten, wie z. B. antivirale, entzündungshemmende, krebshemmende, anti-HIV-, antioxidative, antimikrobielle, antituberkulose, antidiabetische, antimalaria-, Anticholinesterase-Aktivitäten usw . Das macht „this compound“ zu einem potenziellen Kandidaten für die Entwicklung neuer Therapeutika.
Biosynthese von Proteinkinase-Inhibitoren
Proteinkinasen spielen eine entscheidende Rolle in der Zellsignalgebung und sind oft an Krankheiten wie Krebs beteiligt . “this compound” kann bei der Biosynthese von Inhibitoren von Proteinkinasen verwendet werden .
Herstellung von Diphenylsulfoniumyliden
Diphenylsulfoniumylide sind nützliche Zwischenprodukte in der organischen Synthese . “this compound” kann bei der Herstellung dieser Ylide verwendet werden .
Kreuzdehydrierende Kupplungsreaktionen
Kreuzdehydrierende Kupplungsreaktionen (CDC) sind eine Klasse von Reaktionen, bei denen eine C–C-Bindung durch oxidative Kupplung von zwei verschiedenen C–H-Bindungen gebildet wird . “this compound” kann in diesen Reaktionen verwendet werden .
Synthese von Indirubinderivaten
Indirubin, ein natürliches Isomer von Indigo, ist bekannt für seine Antitumoreigenschaften <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1
Wirkmechanismus
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Zukünftige Richtungen
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Eigenschaften
IUPAC Name |
5-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAITVOCMWPNFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293351 | |
| Record name | 5-Methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10241-97-1 | |
| Record name | 10241-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








